molecular formula C8H6BrN3O2 B12334481 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B12334481
M. Wt: 256.06 g/mol
InChI Key: UDYRJLICNCSPFI-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with bromine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the carboxylic acid group.

    2-Methyl-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the bromine atom.

    8-Carboxy-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the bromine and methyl groups.

Uniqueness

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to the presence of both the bromine and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C8H6BrN3O2/c1-4-10-7-6(8(13)14)2-5(9)3-12(7)11-4/h2-3H,1H3,(H,13,14)

InChI Key

UDYRJLICNCSPFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C=C(C2=N1)C(=O)O)Br

Origin of Product

United States

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